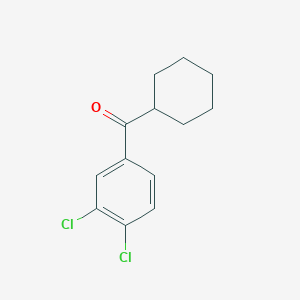

Cyclohexyl 3,4-dichlorophenyl ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl-(3,4-dichlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2O/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFNRUZLPOEANF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00469279 | |

| Record name | Cyclohexyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854892-34-5 | |

| Record name | Cyclohexyl(3,4-dichlorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00469279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Cyclohexyl 3,4 Dichlorophenyl Ketone and Analogues

Direct Synthesis Approaches

Direct synthesis methods aim to construct the target ketone by forming the key carbon-carbon bond between the aromatic and cyclohexylcarbonyl moieties in a single main transformation.

Friedel-Crafts Acylation Strategies

Friedel-Crafts acylation remains a fundamental and widely used method for the preparation of aryl ketones. organic-chemistry.org This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto an aromatic ring. chemguide.co.uk For the synthesis of Cyclohexyl 3,4-dichlorophenyl ketone, this would typically involve the reaction of 1,2-dichlorobenzene (B45396) with cyclohexanecarbonyl chloride.

The mechanism of Friedel-Crafts acylation proceeds through several distinct steps. masterorganicchemistry.com It is an electrophilic aromatic substitution reaction where the key electrophile is a resonance-stabilized acylium ion. masterorganicchemistry.comyoutube.com

Generation of the Acylium Ion: The reaction is initiated by the interaction of an acyl halide (e.g., cyclohexanecarbonyl chloride) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). youtube.comyoutube.com The Lewis acid coordinates to the halogen of the acyl chloride, making it a better leaving group. masterorganicchemistry.com This facilitates the cleavage of the carbon-halogen bond to form a highly reactive and electrophilic acylium ion. youtube.comyoutube.com This ion is stabilized by resonance, with the positive charge shared between the carbonyl carbon and the oxygen atom, a feature that prevents the carbocation rearrangements often observed in Friedel-Crafts alkylations. youtube.comlibretexts.org

Electrophilic Attack: The electron-rich aromatic ring (1,2-dichlorobenzene) acts as a nucleophile, attacking the electrophilic acylium ion. youtube.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com This is typically the rate-determining step of the reaction. youtube.com

Restoration of Aromaticity: A weak base, often the [AlCl₄]⁻ complex formed in the first step, removes a proton from the carbon atom bearing the new acyl group. masterorganicchemistry.comyoutube.com The electrons from the carbon-hydrogen bond move back into the ring, restoring its aromaticity and yielding the final ketone product (this compound). youtube.comyoutube.com The Lewis acid catalyst is regenerated in this process, although in practice, more than a stoichiometric amount is often required as both the starting acyl chloride and the product ketone can form complexes with the catalyst. organic-chemistry.org

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Formula | Typical Application |

|---|---|---|

| Aluminum Chloride | AlCl₃ | The most common and reactive catalyst for acylations of benzene (B151609) and substituted benzenes. lumenlearning.com |

| Iron(III) Chloride | FeCl₃ | A milder alternative to AlCl₃, also widely used. masterorganicchemistry.com |

| Boron Trifluoride | BF₃ | A gaseous Lewis acid, often used for specific substrates. libretexts.org |

| Zinc Oxide | ZnO | Investigated as a heterogeneous catalyst for greener acylation reactions. organic-chemistry.org |

The scope of the Friedel-Crafts acylation is subject to several important limitations, particularly when dealing with substituted aromatic rings. libretexts.orgucalgary.ca

One of the most significant limitations is the reactivity of the aromatic substrate. The reaction fails with aromatic rings that are strongly deactivated by electron-withdrawing groups. libretexts.orglumenlearning.com Halogens, such as the two chlorine atoms on the 3,4-dichlorophenyl ring, are deactivating substituents. youtube.com They withdraw electron density from the benzene ring through induction, making it less nucleophilic and therefore less reactive towards electrophilic attack. youtube.com

Consequently, the Friedel-Crafts acylation of 1,2-dichlorobenzene is more challenging than that of unsubstituted benzene. Harsher reaction conditions, such as higher temperatures or longer reaction times, may be necessary to achieve a reasonable yield. chemguide.co.uk Furthermore, the presence of deactivating groups can influence the regioselectivity of the acylation, although in the case of 1,2-dichlorobenzene, the substitution pattern is relatively predictable.

Another limitation is that the aromatic ring must not bear substituents like -NH₂, -NHR, or -NR₂ groups, as the lone pair on the nitrogen atom complexes strongly with the Lewis acid catalyst, deactivating the ring to an extent that the reaction does not proceed. libretexts.orgucalgary.ca

Table 2: Influence of Substituents on Friedel-Crafts Acylation

| Substituent Group | Example | Effect on Ring | Reactivity in Friedel-Crafts Acylation |

|---|---|---|---|

| Activating | -CH₃, -OCH₃ | Electron-donating | More reactive than benzene |

| Deactivating (Halogens) | -Cl, -Br | Electron-withdrawing (Inductive) | Less reactive than benzene, but reaction is usually possible. youtube.comucalgary.ca |

| Strongly Deactivating | -NO₂, -SO₃H | Strongly electron-withdrawing | Reaction fails. libretexts.orglumenlearning.com |

| Amine Groups | -NH₂, -NR₂ | Forms complex with catalyst | Reaction fails due to catalyst complexation. libretexts.org |

Advanced Ligand-Promoted and Transition Metal-Catalyzed Syntheses

Modern synthetic chemistry has introduced powerful transition metal-catalyzed methods that serve as alternatives to classical reactions, often providing greater efficiency and substrate compatibility. pkusz.edu.cnconsensus.app These include homologation and cross-coupling reactions.

Homologation refers to a reaction that extends a carbon chain by a specific repeating unit, often a methylene (B1212753) (-CH₂-) group. wikipedia.org Recent advances have enabled the multi-carbon homologation of aryl ketones into long-chain ketones through transition metal-catalyzed C-C bond cleavage and subsequent cross-coupling. researchgate.netnih.gov

One such strategy involves a palladium-catalyzed process where an aryl ketone is first converted to its oxime ester derivative. nih.gov In the presence of a palladium catalyst and a specific ligand, the Ar-C(O) bond undergoes cleavage via β-carbon elimination. researchgate.netresearchgate.net The resulting aryl-palladium species can then participate in a Heck-type coupling reaction with an alkenol. researchgate.netnih.gov This sequence effectively replaces the original carbonyl-adjacent group with a longer carbon chain derived from the alkenol, transforming an aryl ketone into a homologated analogue. researchgate.net This methodology demonstrates excellent functional group tolerance and has been applied to the late-stage diversification of complex molecules. nih.gov While not a direct synthesis of this compound itself, this approach is highly relevant for creating its analogues from other readily available aryl ketones.

Transition metal-catalyzed cross-coupling reactions provide a versatile platform for the synthesis of aryl ketones. researchgate.net These methods can involve the coupling of a cyclohexylcarbonyl derivative with a dichlorinated aromatic species.

For instance, palladium-catalyzed carbonylative coupling reactions can construct ketones by introducing a carbonyl group during the reaction. researchgate.net A notable example is the carbonylative Suzuki coupling, which can react an arylboronic acid with an aryl halide in the presence of carbon monoxide and a palladium catalyst to form a biaryl ketone. researchgate.net Analogous strategies could potentially couple a cyclohexyl-containing organometallic reagent with a dihaloarene under a CO atmosphere.

More directly, palladium-catalyzed Heck-type reactions have been developed for the synthesis of aryl ketones. researchgate.net Some protocols achieve the direct acylation of aryl halides with aldehydes, which could theoretically be adapted for cyclohexanecarbaldehyde. ccspublishing.org.cn Another approach involves the coupling of ketone-derived silyl (B83357) enol ethers with diaryliodonium salts, catalyzed by copper. researchgate.net While these specific examples may not directly use cyclohexylcarbonyl derivatives, they illustrate the principle of using transition metal catalysis to forge the crucial aryl-carbonyl bond, offering pathways that avoid the limitations of Friedel-Crafts chemistry. pkusz.edu.cnacs.org A multi-step, one-pot synthesis of cyclohexyl phenyl ketone has been reported that involves a Diels-Alder reaction, hydrogenation, chlorination, and a final Friedel-Crafts reaction, showcasing an integrated coupling approach. google.com

Multi-step Synthetic Routes

The synthesis of this compound is typically achieved through multi-step processes that build the molecule's carbon framework and introduce the required functional groups in a sequential manner.

Sequential Reaction Pathways to Construct the Carbon Skeleton

A logical approach to synthesizing the target ketone involves first constructing the cyclohexyl moiety and then attaching it to the dichlorinated phenyl group. This is often accomplished through a series of reactions that include cycloaddition, hydrogenation, and acylation.

The Diels-Alder reaction is a powerful and widely used method for forming six-membered rings, making it a foundational tool for chemical synthesis. wikipedia.org It is a concerted [4+2] cycloaddition reaction between a conjugated diene and a substituted alkene (dienophile) to create a cyclohexene (B86901) derivative. wikipedia.org

A documented synthetic route for cyclohexyl phenyl ketones begins with a [2+4] Diels-Alder reaction. google.com In this pathway, 1,3-butadiene (B125203) acts as the diene and an acrylic acid serves as the dienophile. This reaction efficiently constructs the six-membered ring, yielding 3-cyclohexene-1-carboxylic acid. google.com This initial cycloaddition provides the basic cyclohexene framework that is further modified in subsequent steps. The versatility of the Diels-Alder reaction has been highlighted in numerous asymmetric catalytic variants that provide rapid access to complex carbocycles from simple substrates. princeton.edu

Following the creation of the cyclohexene ring, the synthetic sequence continues with hydrogenation. The 3-cyclohexene-1-carboxylic acid intermediate is subjected to a hydrogenation reaction to saturate the double bond, yielding cyclohexanecarboxylic acid. google.com Catalytic hydrogenation is a common method for this transformation. While aromatic rings are generally resistant to hydrogenation under conditions that reduce alkene double bonds, they can be reduced using specific catalysts like platinum or rhodium on carbon under high pressure. libretexts.org

The next critical step is the activation of the carboxylic acid for acylation. This is achieved through a chlorination reaction, which converts the cyclohexanecarboxylic acid into its more reactive derivative, cyclohexanecarbonyl chloride. google.com This acid chloride is then used in the final step to form the ketone.

The concluding reaction is a Friedel-Crafts acylation. In this electrophilic aromatic substitution reaction, the cyclohexanecarbonyl chloride reacts with a suitable aromatic substrate in the presence of a Lewis acid catalyst, such as aluminum trichloride. google.com To produce the specific target compound, This compound , the aromatic substrate used is 1,2-dichlorobenzene. google.com The net effect of this multi-step process is the synthesis of an alkyl-aryl ketone. libretexts.org

Table 1: Sequential Synthesis of this compound

| Step | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | Diels-Alder Reaction | 1,3-Butadiene + Acrylic Acid | 3-Cyclohexene-1-carboxylic acid | google.com |

| 2 | Hydrogenation | 3-Cyclohexene-1-carboxylic acid | Cyclohexanecarboxylic acid | google.com |

| 3 | Chlorination | Cyclohexanecarboxylic acid | Cyclohexanecarbonyl chloride | google.com |

| 4 | Friedel-Crafts Acylation | Cyclohexanecarbonyl chloride + 1,2-Dichlorobenzene | This compound | google.com |

Integration of Cyclization and Annulation Reactions

The key step that integrates the aliphatic cyclohexyl ring with the aromatic dichlorophenyl moiety is the Friedel-Crafts acylation. While often used for intermolecular reactions, Friedel-Crafts chemistry is a cornerstone of cyclization reactions that form new rings, particularly in the synthesis of polycyclic ketones like tetralones. acs.org In the context of synthesizing this compound, the reaction is intermolecular, but it serves the critical function of "annulating" or adding the acylcyclohexyl group to the pre-existing benzene ring. google.com This reaction is fundamental for creating the final carbon skeleton by forming the crucial carbon-carbon bond between the carbonyl group and the aromatic ring.

Biocatalytic Approaches in Ketone Synthesis and Modification

Biocatalysis has emerged as a powerful and environmentally friendly alternative for conducting chemical transformations. Enzymes offer high selectivity under mild reaction conditions, which is particularly valuable in the synthesis of chiral compounds. researchgate.netresearchgate.net

Enzymatic Transformations Involving Ketone Substrates

While the direct biocatalytic synthesis of a complex molecule like this compound is not widely documented, enzymatic transformations involving ketone substrates are highly relevant for creating valuable chiral building blocks. The most prominent of these transformations is the asymmetric reduction of prochiral ketones to produce enantiopure secondary alcohols. nih.gov

This reduction is primarily carried out by a class of enzymes known as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). rsc.orgnih.gov These enzymes facilitate the transfer of a hydride from a cofactor, typically the reduced form of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) or its phosphate (B84403) (NADPH), to the carbonyl carbon of the ketone. researchgate.net

A significant challenge in these biocatalytic reductions is the stoichiometric consumption of the expensive cofactor. researchgate.net To address this, various cofactor regeneration systems have been developed. Often, whole microbial cells (such as Saccharomyces cerevisiae or Geotrichum candidum) are used as biocatalysts. rsc.orgpsu.edu These cells contain the necessary dehydrogenases and possess innate metabolic pathways to regenerate the required cofactors, often by using a simple co-substrate like glucose or isopropanol (B130326). researchgate.netnih.gov The use of isolated enzymes has also become more common due to advances in protein engineering and immobilization techniques, which enhance their stability and reusability. rsc.org

The application of these enzymatic reductions is vast, providing access to chiral alcohols that are key intermediates in the pharmaceutical and agrochemical industries. nih.gov

Table 2: Enzymes in Ketone Reduction

| Enzyme Class | Function | Cofactor System | Application | References |

|---|---|---|---|---|

| Ketoreductases (KREDs) | Asymmetric reduction of prochiral ketones to chiral alcohols | NAD(P)H | Synthesis of homochiral alcohols for pharmaceuticals | rsc.orgacs.org |

| Alcohol Dehydrogenases (ADHs) | Reversible oxidation of alcohols to ketones/aldehydes and reduction of carbonyls | NAD(P)H / NAD(P)+ | Asymmetric ketone reduction and enantioselective alcohol oxidation | nih.govnih.gov |

Chemo-biocatalytic Cascade Reactions for Related Structures

The synthesis of structurally complex molecules, such as analogues of this compound, is increasingly benefiting from the integration of chemical and biological catalysis into one-pot cascade reactions. core.ac.ukrsc.org These chemo-biocatalytic cascades leverage the high selectivity of enzymes and the broad reaction scope of chemical catalysts, offering sustainable and efficient routes to valuable compounds. rsc.orgresearchgate.net While specific chemo-biocatalytic cascades for the direct synthesis of this compound have not been extensively reported, the principles can be applied to the synthesis of related chiral alcohols and amines, which are often derived from ketone intermediates.

One established strategy that could be adapted is the one-pot conversion of alkynes to chiral amines, which proceeds through a ketone intermediate. kaust.edu.sa In this approach, a gold catalyst facilitates the hydration of an alkyne to the corresponding ketone, which is then stereoselectively aminated by a transaminase in the same pot. kaust.edu.sa This demonstrates the compatibility of a chemical catalyst with a biocatalyst for the synthesis of a chiral product from a ketone.

Another relevant approach is the deracemization of racemic secondary alcohols to produce enantiopure alcohols. rsc.org This can be achieved in a concurrent tandem biocatalytic oxidation and reduction or through a chemo-enzymatic process where a non-selective chemical oxidant converts the alcohol to a prochiral ketone, which is then stereoselectively reduced by an alcohol dehydrogenase (ADH). rsc.org

For instance, a chemoenzymatic cascade for the production of chiral alcohols from racemic mixtures has been demonstrated in a continuous flow system. In this process, a racemic alcohol is first oxidized to a prochiral ketone over a heterogeneous chemical catalyst, and the resulting ketone is then stereoselectively reduced by an immobilized ADH to yield the desired enantiopure alcohol. rsc.org The table below summarizes the results for the deracemization of various secondary alcohols using this integrated chemo-biocatalytic approach.

| Racemic Alcohol Substrate | (R)- or (S)-Alcohol Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1-Phenylethanol | (R)-1-Phenylethanol | ~95 | >99 |

| 1-Phenyl-2-propanol | (S)-1-Phenyl-2-propanol | ~95 | >99 |

| 1-(4-Chlorophenyl)ethanol | (R)-1-(4-Chlorophenyl)ethanol | ~95 | >99 |

This table presents data on the deracemization of various racemic alcohols to their corresponding chiral alcohols using an integrated heterogeneous chemoenzymatic catalyst in a fixed-bed continuous reactor system. The process involves oxidation of the racemic alcohol to the prochiral ketone followed by stereoselective reduction with an alcohol dehydrogenase. rsc.org

Furthermore, the synthesis of raspberry ketone, 4-(4-hydroxyphenyl)butan-2-one, has been achieved through a biocatalytic cascade. nih.gov This process utilizes a glucosidase and an alcohol dehydrogenase to convert rhododendrol (B1680608) glycosides into the target ketone, showcasing the potential of enzymatic cascades for the synthesis of substituted ketones. nih.gov

The development of robust alcohol dehydrogenases with broad substrate scopes, including those that can accommodate bulky ketones, is crucial for the application of these cascades to analogues of this compound. nih.govwisdomlib.orgnih.gov The biocatalytic reduction of prochiral ketones is a well-established method for producing chiral alcohols with high enantioselectivity. nih.govnih.govresearchgate.netnih.govmatthey.commdpi.com The table below illustrates the biocatalytic reduction of various prochiral ketones to their corresponding chiral alcohols using different biocatalysts.

| Prochiral Ketone Substrate | Biocatalyst | Chiral Alcohol Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | Spirulina platensis | (S)-1-Phenylethanol | ~45 | 97 |

| Ethyl acetoacetate | Scenedesmus obliquus | (S)-Ethyl 3-hydroxybutyrate | ~70 | 90 |

| 2-Octanone | Rhodococcus ruber ADH | (S)-2-Octanol | >99 | >99 |

| 2-Butanone | Lactobacillus kefir ADH | (R)-2-Butanol | >99 | >99 |

This table provides examples of the biocatalytic reduction of prochiral ketones to chiral alcohols using whole-cell biocatalysts and isolated alcohol dehydrogenases (ADHs).

By combining the principles of these established chemo-biocatalytic cascades with the known biocatalytic reductions of ketones, it is conceivable to design a synthetic route for chiral analogues of this compound. Such a process would represent a significant advancement in the sustainable synthesis of these complex molecules.

Chemical Reactivity and Transformation Mechanisms

Reactions at the Ketone Carbonyl Group

The most characteristic reaction of ketones, including Cyclohexyl 3,4-dichlorophenyl ketone, is nucleophilic addition. openstax.org This reaction involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.orglibretexts.org

The mechanism of nucleophilic addition to a ketone can proceed via two main pathways, depending on the nature of the nucleophile.

Attack by Strong Nucleophiles: Strong, negatively charged nucleophiles (:Nu⁻) attack the electrophilic carbonyl carbon directly. openstax.orgjove.com This initial step breaks the C=O pi bond, pushing the electrons onto the oxygen atom and forming a tetrahedral alkoxide intermediate. libretexts.orgjove.com Subsequent protonation of this intermediate by a weak acid, such as water, yields an alcohol product. openstax.org During this process, the hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral). libretexts.org

Attack by Weak Nucleophiles: Weak, neutral nucleophiles require the carbonyl group to be activated to enhance its electrophilicity. jove.com This is typically achieved through acid catalysis, where the carbonyl oxygen is protonated to form a resonance-stabilized oxonium cation. jove.com This protonation makes the carbonyl carbon significantly more electrophilic and susceptible to attack by the weak nucleophile. jove.com

Ketones are generally less reactive than aldehydes in nucleophilic additions due to steric hindrance and electronic effects. openstax.orglibretexts.org In this compound, the two bulky substituents (cyclohexyl and 3,4-dichlorophenyl) create significant steric hindrance around the carbonyl carbon, which can slow the rate of nucleophilic attack compared to less hindered ketones. openstax.orglibretexts.org

Table 1: Mechanistic Steps in Nucleophilic Addition to a Ketone

| Step | With Strong Nucleophile (:Nu⁻) | With Weak, Neutral Nucleophile (:Nu-H) & Acid Catalyst |

| 1 | Direct nucleophilic attack on the carbonyl carbon. | Protonation of the carbonyl oxygen by an acid catalyst to activate the carbonyl group. |

| 2 | Formation of a tetrahedral alkoxide intermediate. | Nucleophilic attack by the weak nucleophile on the activated carbonyl carbon. |

| 3 | Protonation of the alkoxide by a weak acid (e.g., H₂O) to form the final alcohol product. | Deprotonation to yield the final addition product. |

Nucleophilic Addition Reactions

Formation of Imine and Hydrazone Derivatives

This compound reacts with primary amines (R-NH₂) or ammonia (B1221849) to form imines (also known as Schiff bases), and with hydrazine (B178648) (H₂NNH₂) or its derivatives to form hydrazones. lumenlearning.comlibretexts.org These reactions are reversible, acid-catalyzed, and involve a nucleophilic addition followed by a dehydration step. lumenlearning.combham.ac.uk

The mechanism begins with the nucleophilic attack of the nitrogen atom of the amine or hydrazine on the ketone's carbonyl carbon. lumenlearning.com This is followed by proton transfers to form a neutral intermediate called a carbinolamine. jove.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). lumenlearning.com Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of a product with a C=N double bond. lumenlearning.comjove.com

The optimal pH for these reactions is typically mildly acidic (around 5). lumenlearning.com If the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic. lumenlearning.com If the pH is too high, there is insufficient acid to catalyze the dehydration of the carbinolamine intermediate. lumenlearning.com

Hydrazone derivatives, particularly 2,4-dinitrophenylhydrazones, are often highly crystalline, colorful solids, which historically served as a classical method for identifying and characterizing liquid ketones. lumenlearning.com Hydrazones are also key intermediates in the Wolff-Kishner reduction. libretexts.orgmasterorganicchemistry.com

The Michael addition, or conjugate addition, is a reaction where a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. libretexts.org This pathway is not directly applicable to this compound. As a saturated ketone, it lacks the requisite C=C double bond in conjugation with the carbonyl group that defines a Michael acceptor. Therefore, it cannot undergo a 1,4-addition reaction at the carbonyl group. Nucleophilic attack will occur directly at the carbonyl carbon (a 1,2-addition) as described previously.

The carbonyl group of this compound can be reduced to either a secondary alcohol or a methylene (B1212753) (CH₂) group, depending on the reaction conditions and the reducing agent employed.

Catalytic hydrogenation involves the reaction of the ketone with molecular hydrogen (H₂) in the presence of a metal catalyst. wikipedia.org For an aryl alkyl ketone like this compound, several outcomes are possible.

Reduction to Alcohol: The ketone functionality can be selectively reduced to a secondary alcohol (Cyclohexyl(3,4-dichlorophenyl)methanol). This is often achieved under mild conditions using catalysts like palladium on carbon (Pd/C) with H₂ gas at room temperature and atmospheric pressure. nih.gov This method is effective for reducing aromatic ketones to their corresponding benzylic alcohols. nih.gov

Reduction to Alkane (Deoxygenation): The carbonyl group can be completely reduced to a methylene group, converting the ketone into an alkyl-substituted benzene (B151609) (1-cyclohexyl-2-(3,4-dichlorobenzyl)methane). This transformation is possible via catalytic hydrogenation over a palladium catalyst, a reaction that is particularly effective for aryl alkyl ketones. libretexts.org

Reduction of the Aromatic Ring: While aromatic rings are generally resistant to hydrogenation under conditions that reduce alkenes or ketones, they can be reduced under more forcing conditions. libretexts.org Using powerful catalysts like rhodium on carbon (Rh/C) or platinum catalysts at high pressures can lead to the hydrogenation of the 3,4-dichlorophenyl ring to a 3,4-dichlorocyclohexyl ring. libretexts.orgacs.org Certain rhodium complexes with specialized ligands have been developed for the selective hydrogenation of the aromatic ring in aryl ketones while leaving the carbonyl group intact. acs.org

The general mechanism for heterogeneous catalytic hydrogenation, known as the Horiuti-Polanyi mechanism, involves the adsorption of the ketone and the dissociation of H₂ onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the carbonyl group. wikipedia.org

Table 2: Potential Products of Catalytic Hydrogenation of this compound

| Reagents/Conditions | Functional Group Reduced | Product |

| H₂, Pd/C (mild conditions) | Ketone (C=O) | Cyclohexyl(3,4-dichlorophenyl)methanol |

| H₂, Pd/C (forcing conditions) | Ketone (C=O) | 1-cyclohexyl-2-(3,4-dichlorobenzyl)methane |

| H₂, Rh/C or PtO₂ (high pressure) | Aromatic Ring | (3,4-Dichlorocyclohexyl)(cyclohexyl)methanone |

Reduction Chemistry of the Carbonyl Functionality

Reactivity of the Cyclohexyl and Dichlorophenyl Moieties

The peripheral groups of the molecule also offer sites for chemical modification.

Derivatization is a common technique used to modify a molecule to enhance its analyzability or to create new compounds. For ketones, this often involves reactions at the carbonyl group to form derivatives like hydrazones. nih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) are frequently used to create stable, crystalline derivatives that can be easily identified and quantified, for example, by High-Performance Liquid Chromatography (HPLC). yorku.caperlan.com.plresearchgate.netepa.gov

Beyond the ketone, the cyclohexyl ring can also be functionalized. For example, methods exist for generating alkyl substituents at the α-position of the ketone. organic-chemistry.org Furthermore, the dichlorophenyl ring could potentially undergo nucleophilic aromatic substitution, although the presence of two electron-withdrawing chlorine atoms makes this less favorable than for rings activated by stronger electron-withdrawing groups.

| Derivatization Target | Reagent | Product Type | Purpose |

|---|---|---|---|

| Carbonyl Group | 2,4-Dinitrophenylhydrazine (DNPH) yorku.ca | DNPH-hydrazone | Analytical detection and quantification (e.g., HPLC-UV) epa.gov |

| Carbonyl Group | Hydrazine (NH₂) nih.gov | Hydrazone | Intermediate for Wolff-Kishner reduction wikipedia.org |

| α-Carbon (Cyclohexyl) | Organomagnesium reagents (via enaminone) organic-chemistry.org | α-Alkyl Ketone | Synthesis of new ketone derivatives organic-chemistry.org |

The cleavage of carbon-carbon bonds is a powerful tool for molecular rearrangement and degradation studies. In ketones, the C-C bond adjacent to the carbonyl group can be selectively cleaved under various conditions.

Recent research has highlighted several methods for C-C bond cleavage in ketones:

Oxidative Cleavage : An oxidative C–C bond cleavage of tertiary cycloalkanols using tetramethylammonium (B1211777) hypochlorite (B82951) has been developed to produce ω-chloroalkyl aryl ketones under mild, metal-free conditions. mdpi.com

Photocatalysis : Visible light can induce the selective cleavage of C-C bonds with the participation of molecular oxygen to synthesize aryl ketones. nih.gov This catalyst-free method proceeds through a charge transfer state and the generation of singlet oxygen. nih.gov

Heterogeneous Catalysis : N-doped carbon nanosheets have been used as metal-free catalysts for the oxidative cleavage of the C(CO)–C(alkyl) bond in ketones to produce esters. rsc.org

Palladium-Catalyzed Activation : A ligand-promoted strategy using palladium catalysis can activate the C-C bonds in aryl ketones, leading to transformations that can produce aryl borates, biaryls, and other useful compounds. nih.gov This has been applied in the late-stage diversification of complex molecules. nih.gov

For this compound, these methods could potentially cleave the bond between the carbonyl and the cyclohexyl ring or the bond between the carbonyl and the dichlorophenyl ring, providing pathways to a variety of other chemical structures.

Reaction Kinetics and Mechanistic Studies

Understanding the rates and mechanisms of reactions is crucial for optimizing reaction conditions and controlling product formation.

The study of reaction kinetics involves determining the rate law, which expresses the relationship between the rate of a reaction and the concentration of the reactants. youtube.com For a given transformation of this compound, the rate law is determined experimentally and provides insight into the molecularity of the rate-determining step. youtube.com

Key kinetic parameters include:

Rate Constant (k) : A proportionality constant that relates the reaction rate to reactant concentrations. Its value is dependent on temperature and the activation energy. youtube.com

Activation Energy (Ea) : The minimum energy required for a reaction to occur. A lower activation energy corresponds to a faster reaction and a larger rate constant. youtube.com

Reaction Order : The exponent to which the concentration of a reactant is raised in the rate law, indicating its influence on the reaction rate. youtube.com

For example, in the Wolff-Kishner reduction, kinetic studies have shown a relationship between the electron density of the carbonyl carbon and the reaction mechanism. masterorganicchemistry.com Similarly, kinetic analysis of cyclohexane (B81311) oxidation has been used to understand how reaction parameters influence product selectivity. psu.edu The Hammond postulate is another important concept, stating that the transition state of a reaction step will more closely resemble the species (reactant or product) to which it is closer in energy. youtube.com This allows for the prediction of transition state structures. By applying these principles, a detailed mechanistic understanding of the transformations of this compound can be achieved.

| Kinetic Parameter | Definition | Relevance to Cycloalkyl Aryl Ketone Transformations |

|---|---|---|

| Rate Law | Mathematical expression relating reaction rate to reactant concentrations. youtube.com | Determines how changes in the concentration of the ketone or reagents affect the speed of the transformation. |

| Rate-Determining Step | The slowest step in a multi-step reaction mechanism. youtube.com | Identifies the kinetic bottleneck of the overall transformation, which is the primary target for optimization (e.g., through catalysis). |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to proceed. youtube.com | A key factor in determining the reaction rate at a given temperature; catalysts function by lowering Ea. youtube.com |

| Transition State | The highest energy point along the reaction coordinate for a single step. youtube.com | Its structure, often inferred via the Hammond Postulate, provides insight into the geometry of the reacting molecules at the point of maximum energy. youtube.com |

Conformational Effects on Reactivity

The reactivity of cyclic compounds, including this compound, is profoundly influenced by their three-dimensional structure, or conformation. The spatial arrangement of atoms and functional groups dictates the accessibility of reactive sites and the stability of transition states, thereby governing reaction rates and product distributions. For cyclohexanone (B45756) derivatives, the chair conformation is the most stable and predominant arrangement, minimizing both angle and torsional strain. youtube.comlibretexts.org However, the presence of substituents on the ring introduces further energetic considerations that have a direct impact on chemical behavior.

The cyclohexanone ring is not a perfect chair like cyclohexane due to the presence of an sp2-hybridized carbonyl carbon. This results in a flattening of the ring at the carbonyl group. youtube.com Substituents on the remaining sp3-hybridized carbons can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The interplay between these positions is a critical determinant of reactivity.

Generally, substituents are more stable in the equatorial position to avoid steric strain from 1,3-diaxial interactions, which are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org The bulky 3,4-dichlorophenyl group of the title compound is expected to have a strong preference for the equatorial position to minimize these steric clashes. This preference effectively "locks" the cyclohexane ring into a specific chair conformation where the 3,4-dichlorophenyl group is equatorial.

This conformational locking has significant consequences for the reactivity of the ketone. The two faces of the carbonyl group become diastereotopic, meaning they are chemically non-equivalent. Nucleophilic attack on the carbonyl carbon will be sterically hindered from the axial face on the same side as the other axial hydrogens. Consequently, attack from the less hindered equatorial face is generally favored.

Research on variously substituted cyclohexanones has provided quantitative data on how different substituents influence reactivity based on their conformational preferences. For example, the rate of saponification of esters of 4-tert-butylcyclohexanol (B146172) shows a significant difference between the cis (axial) and trans (equatorial) isomers, with the equatorial isomer reacting faster due to reduced steric hindrance at the reaction center. spcmc.ac.in Similarly, the oxidation of cyclohexanols to ketones is often faster for axial alcohols, a phenomenon attributed to the relief of steric strain in the transition state. spcmc.ac.in

While specific experimental data on the reactivity of this compound is not extensively documented in the context of its conformational effects, the principles derived from analogous systems provide a robust framework for predicting its chemical behavior. The dominant equatorial conformation of the 3,4-dichlorophenyl group is the single most important factor governing the stereochemical outcome of its reactions.

Data Tables

The following tables summarize key concepts related to conformational analysis and its impact on reactivity.

Table 1: Conformational Free Energy (A-Values) for Selected Substituents on a Cyclohexane Ring

This table illustrates the energy difference between the axial and equatorial conformations for various substituents. A higher A-value indicates a stronger preference for the equatorial position.

| Substituent | A-Value (kcal/mol) |

| -CH₃ (Methyl) | 1.7 |

| -OH (Hydroxyl) | 0.9 |

| -Br (Bromo) | 0.4-0.6 |

| -C₆H₅ (Phenyl) | 2.9 |

| -C(CH₃)₃ (tert-Butyl) | ~5.0 |

Data compiled from general organic chemistry principles and studies on substituted cyclohexanes. libretexts.orgspcmc.ac.in The large A-value for a phenyl group suggests the even bulkier 3,4-dichlorophenyl group would have a very strong equatorial preference.

Table 2: Predicted Influence of Conformation on the Reactivity of this compound

This table outlines the expected reactivity patterns based on the presumed locked conformation where the 3,4-dichlorophenyl group is equatorial.

| Reaction Type | Predicted Outcome for this compound | Rationale |

| Nucleophilic Addition to Carbonyl | Attack favored from the less sterically hindered face. | The equatorial 3,4-dichlorophenyl group and the axial hydrogens create a sterically demanding environment on one face of the carbonyl. |

| Enolate Formation | Deprotonation may show facial selectivity. | The accessibility of alpha-hydrogens can be influenced by the locked conformation of the adjacent bulky substituent. |

| Reactions at α-carbon (e.g., Halogenation) | Substitution will likely occur with a high degree of stereocontrol. | The incoming electrophile will approach from the less hindered face, dictated by the equatorial aryl substituent. |

| Reduction of Ketone (e.g., with NaBH₄) | The major product will be the alcohol with the hydroxyl group in the axial position. | This results from the nucleophilic hydride attacking from the less hindered equatorial side. |

Advanced Analytical Characterization Methodologies

Spectroscopic Elucidation of Molecular Structure

The molecular structure of cyclohexyl 3,4-dichlorophenyl ketone, with the chemical formula C₁₃H₁₄Cl₂O, is definitively established through a combination of spectroscopic techniques. guidechem.com These methods provide detailed information about the compound's carbon-hydrogen framework, the functional groups present, and its electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. For this compound, ¹H NMR, ¹³C NMR, and Correlation Spectroscopy (COSY) are employed to map out the proton and carbon skeletons and their connectivities.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the protons on the dichlorinated aromatic ring and the cyclohexyl ring. The aromatic protons would appear in the downfield region (typically δ 7.0-8.0 ppm) as a complex splitting pattern due to their coupling with each other. The proton on the carbon adjacent to the two chlorine atoms would be the most downfield, followed by the others. The protons of the cyclohexyl group would appear in the upfield region (typically δ 1.0-3.5 ppm). The methine proton alpha to the carbonyl group would be the most deshielded of the cyclohexyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The spectrum for this compound would show a signal for the carbonyl carbon in the highly deshielded region (around δ 195-200 ppm). rsc.org The aromatic carbons would appear between δ 128-140 ppm, with the carbons bonded to chlorine showing distinct shifts. The carbons of the cyclohexyl ring would be found in the upfield region (δ 25-50 ppm).

COSY (Correlation Spectroscopy): A 2D COSY experiment would be used to establish the connectivity between protons, confirming the coupling relationships within the dichlorophenyl ring and, separately, within the cyclohexyl ring. This helps in assigning the specific signals to their respective protons in the complex spin systems.

Table 1: Predicted NMR Spectral Data for this compound

| Analysis | Predicted Chemical Shift (δ, ppm) | Notes |

| ¹H NMR | ~7.5-8.0 | Aromatic Protons (3H, multiplet) |

| ~3.0-3.5 | Cyclohexyl Methine Proton (1H, multiplet, α to C=O) | |

| ~1.2-2.0 | Cyclohexyl Methylene (B1212753) Protons (10H, multiplet) | |

| ¹³C NMR | ~198 | Carbonyl Carbon (C=O) |

| ~130-138 | Aromatic Carbons (C-Cl, Quaternary C) | |

| ~128-130 | Aromatic Carbons (C-H) | |

| ~45 | Cyclohexyl Methine Carbon (α to C=O) | |

| ~25-30 | Cyclohexyl Methylene Carbons |

Note: The data in this table is predicted based on typical chemical shifts for similar functional groups and structures and requires experimental verification. rsc.orgunimi.it

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by a strong, sharp absorption band for the carbonyl (C=O) group. Conjugation of the carbonyl group with the aromatic ring is expected to lower its stretching frequency to the range of 1685-1690 cm⁻¹. cfsre.org Other significant absorptions include those for aromatic C-H stretching just above 3000 cm⁻¹, aliphatic C-H stretching just below 3000 cm⁻¹, and C-Cl stretching in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Strong |

| Carbonyl (C=O) Stretch | ~1690 | Strong, Sharp |

| Aromatic C=C Bending | 1600-1450 | Medium |

| C-Cl Stretch | 800-600 | Strong |

Note: Predicted values based on typical ranges for the specified functional groups. cfsre.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions due to π→π* transitions of the aromatic system and the n→π* transition of the carbonyl group. The conjugation between the dichlorophenyl ring and the ketone carbonyl group influences the position of the absorption maxima (λmax). The π→π* transition is typically strong and occurs at a shorter wavelength, while the n→π* transition is weaker and appears at a longer wavelength, often above 300 nm for conjugated ketones.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Relative Intensity (ε) |

| π→π | ~260 | High |

| n→π | ~320 | Low |

Note: Predicted values based on typical absorptions for conjugated aromatic ketones.

Mass Spectrometry for Molecular Identification and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound (C₁₃H₁₄Cl₂O), HRMS would confirm the molecular weight of 257.16 g/mol and its elemental composition. guidechem.com The presence of two chlorine atoms would be evident from the characteristic isotopic pattern (M, M+2, M+4 peaks) in the mass spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is used to separate the compound from a mixture and to obtain its mass spectrum. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern provides a fingerprint that helps in structural elucidation. Key fragments for this compound would likely arise from the cleavage of the bond between the carbonyl group and the cyclohexyl ring (alpha-cleavage), leading to the formation of a dichlorobenzoyl cation and a cyclohexyl radical or cation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Notes |

| HRMS | [M]⁺ | 256.0422 | Calculated for C₁₃H₁₄³⁵Cl₂O |

| GC-MS | [M]⁺ | 256 | Molecular ion peak with isotopic pattern for 2 Cl atoms. |

| [C₇H₃Cl₂O]⁺ | 173 | Dichlorobenzoyl cation fragment. | |

| [C₆H₁₁]⁺ | 83 | Cyclohexyl cation fragment. |

Note: The fragmentation data is predicted based on common fragmentation pathways for ketones.

Chromatographic Separation and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. While specific research articles detailing an HPLC method for this compound are not publicly available, commercial suppliers indicate that HPLC is used for quality control of this compound. bldpharm.com A plausible method can be inferred from standard practices for similar aromatic ketones.

A reverse-phase HPLC method would be suitable for purity assessment. In this mode, a nonpolar stationary phase is used with a polar mobile phase. For a compound like this compound, a C18 or a Phenyl-Hexyl column could provide effective separation from impurities. nih.gov The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. Gradient elution, where the mobile phase composition is changed over time, would likely be employed to ensure the efficient elution of any potential impurities with different polarities. Detection is typically achieved using a UV detector, set to a wavelength where the dichlorophenyl chromophore exhibits strong absorbance.

Table 2: Representative HPLC Conditions for Analysis

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

This table represents a typical method for a compound of this class and is not based on a published, specific analysis of this compound.

This compound possesses a stereocenter at the point of attachment of the carbonyl group to the cyclohexyl ring, meaning it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating such stereoisomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

While no specific study on the chiral separation of this compound has been reported, research on analogous α-aryl ketones provides a strong basis for a potential method. documentsdelivered.comnih.gov Polysaccharide-based CSPs, such as those derivatized from cellulose (B213188) or amylose, are highly effective for this class of compounds. Another effective class of CSPs for α-aryl ketones are those based on cyclofructans. nih.gov Normal-phase chromatography, using a mobile phase like a mixture of hexane (B92381) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol), is commonly employed for these separations. The differential interaction between the enantiomers and the chiral environment of the CSP allows for their resolution. nih.govnih.gov

Table 3: Potential Chiral HPLC Conditions for Enantiomer Separation

| Parameter | Value |

| Chiral Stationary Phase | Cyclofructan-based CSP or Cellulose tris(3,5-dimethylphenylcarbamate) |

| Column Dimensions | e.g., 4.6 x 250 mm, 5 µm |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

This table outlines a prospective method based on successful separations of structurally related α-aryl ketones. nih.gov

X-ray Crystallography for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is an analytical technique that provides precise information about the three-dimensional structure of a crystalline solid. libretexts.orgyoutube.com It allows for the unambiguous determination of bond lengths, bond angles, and the absolute configuration of chiral molecules. youtube.com The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. libretexts.org

A search of publicly available crystallographic databases indicates that the single-crystal structure of this compound has not been reported. If a suitable single crystal were grown, SC-XRD analysis would definitively confirm the connectivity of the atoms and provide the absolute stereochemistry of the chiral center.

Conformational analysis in the solid state is derived directly from SC-XRD data. Without an experimentally determined crystal structure for this compound, a definitive solid-state conformational analysis is not possible.

However, based on fundamental principles of stereochemistry, certain conformational preferences can be predicted. The cyclohexyl ring is expected to adopt a stable chair conformation to minimize angle and torsional strain. In substituted cyclohexanones, the chair form can be slightly distorted compared to cyclohexane (B81311) itself. The bulky 3,4-dichlorophenylcarbonyl group would preferentially occupy an equatorial position on the cyclohexyl chair to minimize steric hindrance (1,3-diaxial interactions). The relative orientation (torsion angles) of the dichlorophenyl ring and the carbonyl group would be determined by a balance of electronic effects and the minimization of steric clash within the crystal lattice.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the structural and electronic properties of molecular systems. For Cyclohexyl 3,4-dichlorophenyl ketone, DFT calculations provide a granular view of its behavior at the quantum mechanical level, offering insights that complement experimental findings. These computational models are instrumental in predicting the molecule's reactivity, stability, and the nature of its intramolecular forces.

Electronic Structure and Reactivity Prediction

DFT calculations are pivotal in mapping the electronic landscape of this compound. The distribution of electron density, influenced by the electronegative chlorine atoms and the carbonyl group, dictates the molecule's reactivity. The dichlorophenyl group, an aromatic moiety, and the cyclohexyl ring, an aliphatic system, are bridged by a ketone functional group. This arrangement creates distinct regions of electrophilicity and nucleophilicity within the molecule.

The ketone's carbonyl carbon is a primary site for nucleophilic attack, a characteristic reactivity pattern for this functional group. The presence of two chlorine atoms on the phenyl ring further modulates the electronic environment. These halogen substituents are known to influence the aromatic ring's reactivity towards electrophilic substitution.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. For this compound, the MEP map typically reveals a negative potential (red and yellow regions) around the oxygen atom of the carbonyl group, indicating its high electron density and propensity to act as a hydrogen bond acceptor.

Conversely, positive potential areas (blue regions) are generally located around the hydrogen atoms of the cyclohexyl and phenyl rings, signifying their electron-deficient nature. This electrostatic potential landscape is crucial for understanding how the molecule interacts with other chemical species, including solvents and biological macromolecules.

HOMO-LUMO Energy Gap Analysis and Molecular Stability

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the electron-rich dichlorophenyl ring, while the LUMO is centered on the carbonyl group. The magnitude of the HOMO-LUMO gap can be calculated using DFT methods, providing a quantitative measure of the molecule's electronic stability.

| Computational Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. A larger gap implies greater stability. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and orbital interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.

Electron Density Delocalization and Intramolecular Interactions

Key interactions include the delocalization from the oxygen lone pairs to the antibonding π* orbital of the C=O bond and from the chlorine lone pairs to the antibonding σ* orbitals of the phenyl ring. These interactions are fundamental to understanding the molecule's electronic structure and its conformational preferences.

Hyperconjugative Effects and Their Influence on Structure

Hyperconjugation, the interaction of electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, plays a role in the structural characteristics of this compound. NBO analysis can quantify the energetic contributions of these hyperconjugative interactions.

For instance, interactions between the C-H bonds of the cyclohexyl ring and the antibonding orbitals of the carbonyl group can influence the rotational barrier around the bond connecting the cyclohexyl ring and the carbonyl carbon. Similarly, hyperconjugative interactions involving the dichlorophenyl ring can affect its planarity and the orientation of the substituents.

| NBO Interaction | Donor Orbital | Acceptor Orbital | Stabilization Energy (E(2)) |

| π-conjugation | Lone Pair (O) | π* (C=O) | High |

| Hyperconjugation | σ (C-H) of cyclohexyl | σ* (C-C) of ring/carbonyl | Moderate |

| Halogen Interaction | Lone Pair (Cl) | σ* (C-C) of phenyl ring | Moderate |

Conformational and Steric Effects Modeling

The three-dimensional arrangement of atoms in a molecule (conformation) and the spatial interactions between them (steric effects) are fundamental to its chemical and physical properties. For this compound, these factors are primarily governed by the flexible cyclohexyl ring and its interaction with the bulky dichlorophenyl ketone group.

The cyclohexane (B81311) ring is not planar; it adopts several puckered conformations to relieve internal strain. The most stable of these is the "chair" conformation, which minimizes both angle strain (deviation from ideal tetrahedral 109.5° angles) and torsional strain (eclipsing interactions between bonds on adjacent carbons). nih.gov Other higher-energy conformations include the "boat" and "twist-boat" forms.

Computational methods, such as Molecular Mechanics (e.g., MMFF94 force field) and Density Functional Theory (DFT), are employed to calculate the potential energy of these different conformations. sapub.org For a substituted cyclohexane, the chair conformation is almost always preferred. acs.org The key question becomes the orientation of the substituent—in this case, the 3,4-dichlorophenyl ketone group. The substituent can occupy either an axial position (pointing perpendicular to the ring's average plane) or an equatorial position (pointing outwards from the ring's perimeter).

Due to unfavorable steric interactions, known as 1,3-diaxial interactions, between an axial substituent and the axial hydrogens on the same side of the ring, the equatorial position is generally more stable. sapub.org Computational models can precisely quantify this energy difference.

Table 1: Theoretical Energy Profile of Substituted Cyclohexane Conformations

This interactive table provides a representative comparison of the relative energies for different conformations of a monosubstituted cyclohexane, illustrating the significant preference for the chair conformation with an equatorial substituent.

| Conformation | Substituent Position | Relative Energy (kJ/mol) | Stability | Key Strain Feature |

| Chair | Equatorial | 0 (Reference) | Most Stable | Minimal Torsional and Angle Strain |

| Chair | Axial | 7-10 | Less Stable | 1,3-Diaxial Steric Strain |

| Twist-Boat | N/A | ~23 | Unstable | Torsional and Steric Strain |

| Boat | N/A | ~29 | Highly Unstable | Torsional Strain (eclipsed bonds) and Steric Strain ("flagpole" hydrogens) |

The term "steric effects" refers to the influence of a molecule's bulk and spatial arrangement on its reactivity. spcmc.ac.in In this compound, significant steric hindrance arises from the close proximity of the large cyclohexyl and 3,4-dichlorophenyl groups.

The orientation of the 3,4-dichlorophenyl ketone moiety relative to the cyclohexyl ring is critical. The molecule will adopt a conformation that minimizes the repulsive van der Waals forces between the two groups. This steric crowding has a direct impact on the chemical properties of the ketone group. The accessibility of the carbonyl carbon to incoming nucleophiles is hindered, which can slow down reaction rates compared to less crowded ketones. spcmc.ac.inresearchgate.net

The direction of nucleophilic attack on the carbonyl carbon is also influenced by these steric interactions. weebly.com Attack can theoretically occur from two faces. The pathway that avoids clashing with the bulky ring substituents is generally favored. For instance, attack from the equatorial direction is often preferred to avoid the steric hindrance posed by axial hydrogens on the cyclohexane ring. weebly.com

Table 2: Impact of Steric Interactions on Chemical Reactivity

This table outlines how steric factors in this compound are predicted to influence its chemical behavior.

| Steric Factor | Description | Predicted Impact on Chemical Properties |

| Bulky Substituents | The large cyclohexyl and 3,4-dichlorophenyl groups crowd the carbonyl center. | Decreases the rate of nucleophilic addition reactions due to steric hindrance. |

| 1,3-Diaxial Interactions | Repulsive forces between an axial substituent and axial hydrogens. | Forces the ketone group into an equatorial position, influencing the overall molecular shape and reactivity. |

| Conformational Locking | The bulky tert-butyl group can be used to "lock" a cyclohexane ring into a single chair conformation. While not present here, this principle highlights how large groups dictate conformation. weebly.com | In the target molecule, the bulky groups restrict rotation and favor a single, lowest-energy conformation. |

| Attack Trajectory | The path a nucleophile takes to approach the carbonyl carbon. | Nucleophilic attack is favored from the less sterically hindered face, leading to stereoselectivity in addition reactions. researchgate.netweebly.com |

Reconciliation of Theoretical Predictions with Experimental Data

A cornerstone of modern chemical research is the validation of computational models against real-world experimental data. While theoretical calculations provide a detailed picture of molecular conformations and energies, they remain predictions until they are confirmed by physical measurement.

For a molecule like this compound, computational models would predict specific structural parameters for the lowest-energy conformer, such as bond lengths, bond angles, and dihedral angles. These theoretical values can then be compared with data obtained from experimental techniques.

X-ray Crystallography: This technique provides the precise three-dimensional structure of a molecule in its solid, crystalline state. It can definitively determine bond lengths and angles, as well as the conformation of the cyclohexyl ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the structure and dynamics of molecules in solution. It can be used to determine the average conformation and to detect whether the molecule is rigid or undergoing rapid conformational changes, such as a chair flip. nih.gov

Rotational Spectroscopy: For gas-phase studies, microwave spectroscopy can identify multiple co-existing conformers and provide highly accurate rotational constants, which are directly related to the molecule's geometry. nih.gov

Discrepancies between theoretical predictions and experimental results can be just as informative as agreements. They can point to limitations in the computational model or reveal subtle electronic or environmental effects not accounted for in the theory, leading to a refined and more accurate understanding of the molecule's behavior. The synergy between prediction and measurement is crucial for building robust scientific models.

Table 3: Framework for Comparing Theoretical and Experimental Data

This table illustrates how predicted data for the most stable conformer of this compound would be compared against experimental values.

| Parameter | Theoretical Prediction (Method) | Corresponding Experimental Technique | Purpose of Comparison |

| Ring Conformation | Lowest energy conformer is a chair (DFT/MM) | X-ray Crystallography, NMR Spectroscopy | To confirm the predicted ground-state conformation in the solid state and/or solution. |

| Substituent Position | Equatorial orientation is more stable (DFT/MM) | X-ray Crystallography, NMR Spectroscopy | To verify the energetic preference for the equatorial position and rule out significant populations of the axial conformer. |

| C-C=O Bond Angle | e.g., ~121° (DFT) | X-ray Crystallography | To check the accuracy of the model's prediction for the local geometry around the carbonyl group. |

| Key Dihedral Angles | e.g., O=C-C-C angle (DFT) | X-ray Crystallography | To precisely match the predicted three-dimensional arrangement and torsional angles with the measured structure. |

| Conformational Dynamics | Energy barrier for ring inversion (DFT) | Dynamic NMR Spectroscopy | To determine if the theoretical barrier to conformational change aligns with the experimentally observed dynamics in solution. |

Role As a Synthetic Intermediate and Precursor Chemistry

Building Block in Organic Synthesis

The utility of Cyclohexyl 3,4-dichlorophenyl ketone as a building block stems primarily from the reactivity of its ketone functional group and the specific substitution pattern on its aromatic ring. The carbonyl group (C=O) is electrophilic and susceptible to nucleophilic attack, making it a key reaction site for forming new carbon-carbon and carbon-heteroatom bonds.

Standard ketone reactions are applicable to this compound. For instance, it can undergo nucleophilic addition reactions with a variety of organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li). libretexts.orgchadsprep.com These reactions typically result in the formation of tertiary alcohols, expanding the molecular complexity. The general mechanism involves the attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. libretexts.org

Furthermore, the ketone can be reduced to a secondary alcohol, (cyclohexyl)(3,4-dichlorophenyl)methanol. This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The resulting chiral alcohol can then serve as an intermediate for further synthetic modifications.

The 3,4-dichlorophenyl moiety also influences the compound's reactivity. The two chlorine atoms are electron-withdrawing, which can activate the aromatic ring towards certain substitution reactions and influence the properties of downstream products. This dichlorinated pattern is a common feature in various biologically active molecules, particularly in agrochemicals and pharmaceuticals.

Precursor for Specialty Chemicals and Materials

The structural motifs within this compound make it a relevant precursor for certain specialty chemicals, particularly in the fields of agrochemicals and pharmaceuticals. The dichlorophenyl group is a known toxophore found in a number of insecticides and fungicides. While not a direct pesticide itself, its structural analogs have been part of the developmental history of organochlorine pesticides.

A notable industrial parallel is the synthesis of the lipid-lowering drug Fenofibrate (B1672516). nih.gov A key intermediate in many fenofibrate syntheses is 4-chloro-4'-hydroxybenzophenone. google.comgoogle.com This intermediate is often prepared via a Friedel-Crafts reaction involving a chlorinated benzoyl chloride and a phenol (B47542) derivative. This compound shares the core chlorophenyl ketone structure, illustrating the industrial relevance of this chemical class as precursors for high-value specialty chemicals. The synthesis of such precursors on an industrial scale often involves robust and well-established reactions like Friedel-Crafts acylation, highlighting the role of these ketones as fundamental building blocks.

Intermediate in Photochemistry-Relevant Compound Synthesis

The photochemistry of ketones is a well-studied field, and compounds like this compound are expected to exhibit characteristic photochemical reactivity. When exposed to UV light (typically in the 230-330 nm range), ketones can be excited from their ground state (S₀) to a singlet excited state (S₁), which can then undergo intersystem crossing to a triplet excited state (T₁). scribd.commsu.edu These excited states are highly reactive and can undergo several transformations.

Two of the most prominent photochemical pathways for ketones are the Norrish Type I and Norrish Type II reactions. scribd.comlibretexts.org

Norrish Type I Cleavage: This reaction involves the homolytic cleavage of the bond between the carbonyl carbon and one of the alpha-carbons. For this compound, this would result in the formation of a 3,4-dichlorobenzoyl radical and a cyclohexyl radical. These radicals can then recombine, abstract hydrogen atoms from the solvent, or undergo other radical reactions.

Norrish Type II Cleavage: This pathway is possible if there is a gamma-hydrogen available for abstraction by the excited carbonyl oxygen. In the case of the cyclohexyl ring, intramolecular hydrogen abstraction can lead to the formation of a 1,4-biradical, which can then cyclize to form cyclobutanol (B46151) derivatives or cleave to form an alkene and a shorter-chain ketone. scribd.com

Additionally, the photoreduction of aryl ketones is a classic photochemical reaction. In the presence of a hydrogen donor (like isopropyl alcohol), excited diaryl or aryl alkyl ketones can be reduced to the corresponding pinacol (B44631) or secondary alcohol. msu.edu The presence of chlorine atoms on the phenyl ring can also influence the photochemical behavior, potentially opening pathways for photo-initiated substitution or elimination reactions.

Studies on Structure-Reactivity Relationships in Derivatives

The chemical reactivity of this compound and its derivatives is significantly influenced by its structural components. The position of the chlorine atoms on the phenyl ring is not arbitrary; the 3,4-dichloro pattern creates a specific electronic environment that affects the reactivity of both the aromatic ring and the carbonyl group.

The two electron-withdrawing chlorine atoms decrease the electron density of the phenyl ring, making it less susceptible to electrophilic aromatic substitution compared to an unsubstituted ring. Conversely, this electron withdrawal enhances the electrophilicity of the carbonyl carbon, potentially increasing its reactivity towards nucleophiles.

In the context of designing biologically active molecules, such as Pin1 inhibitors, the conformation of the cyclohexyl ring has been shown to be critical. Studies on cyclohexyl ketone inhibitors of the Pin1 enzyme revealed that the inhibitors adopt a trans-diaxial cyclohexane (B81311) conformation upon binding to the enzyme's active site. nih.gov This demonstrates that modifications to the cyclohexyl ring or its substituents can have profound effects on the molecule's three-dimensional shape and its ability to interact with biological targets.

The reduction of the prochiral this compound or the addition of nucleophiles to its carbonyl group can generate a new stereocenter, leading to the formation of enantiomers or diastereomers. Controlling the stereochemical outcome of these reactions is crucial in modern organic synthesis, particularly for the preparation of chiral drugs and agrochemicals.

Diastereoselective and Enantioselective Reduction: The stereoselective reduction of prochiral ketones is a well-established transformation. Chiral reducing agents, such as those derived from chiral boranes (e.g., DIP-Chloride or Alpine-Borane), can deliver a hydride (H⁻) to one face of the ketone preferentially, yielding one enantiomer of the corresponding alcohol in excess. mdpi.com Biocatalysis offers another powerful approach. Alcohol dehydrogenases (ADHs) are enzymes that can reduce ketones with extremely high levels of both diastereoselectivity and enantioselectivity under mild reaction conditions. mdpi.com

Diastereoselective and Enantioselective Addition: The enantioselective addition of organometallic reagents (e.g., organozinc or Grignard reagents) to ketones can be achieved using chiral ligands complexed to the metal. mdpi.comrsc.org These chiral catalysts create a chiral environment around the reaction center, directing the incoming nucleophile to one of the two prochiral faces of the ketone. For example, chiral phosphoramide (B1221513) ligands have been shown to be effective in promoting the enantioselective addition of organozinc reagents to ketones. rsc.org These methods allow for the synthesis of chiral tertiary alcohols from achiral ketone precursors like this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Methodological Advancements

While dedicated research on Cyclohexyl 3,4-dichlorophenyl ketone is not extensively published, its existence as a commercial chemical entity points to its accessibility. The primary methodological advancement relevant to its synthesis is the robust and versatile Friedel-Crafts acylation, a cornerstone of aromatic chemistry for over a century. chemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.com Modern advancements in this area focus on developing milder, more efficient, and "greener" catalytic systems, moving away from stoichiometric amounts of traditional Lewis acids like aluminum chloride. organic-chemistry.org

Furthermore, the broader field of aryl ketone chemistry has seen significant progress. Methodologies for the transformation of the ketone moiety, such as the Clemmensen and Wolff-Kishner reductions, are well-understood for converting the carbonyl group into a methylene (B1212753) group, thereby providing synthetic routes to alkylarenes that bypass potential rearrangements seen in Friedel-Crafts alkylations. youtube.com Research into the functionalization of aryl ketones has also advanced, with palladium-catalyzed α-arylation reactions allowing for the formation of complex α-aryl ketones. rsc.orgorganic-chemistry.org

Challenges and Opportunities in this compound Research

This challenge, however, creates a clear opportunity. The compound serves as a potential scaffold for further chemical exploration. The presence of three distinct functional handles—the reactive carbonyl group, the dichlorinated aromatic ring amenable to nucleophilic aromatic substitution or cross-coupling reactions, and the cyclohexyl ring—makes it a versatile building block. Research could be directed towards exploring its utility in the synthesis of novel heterocyclic compounds or as an intermediate for pharmacologically active agents, given that related structures are of interest in medicinal chemistry. google.comdrugpatentwatch.com The development and publication of a complete characterization dataset would be a valuable contribution to the chemical community.

Emerging Trends and Prospective Areas for Investigation in Aryl Ketone Chemistry

The chemistry of aryl ketones is a dynamic and evolving field, with several emerging trends pointing toward future research directions.

One of the most significant trends is the development of novel methods for C-C bond activation. Traditionally, the bond between the aryl group and the carbonyl carbon in an aryl ketone is robust. However, recent research has demonstrated that transition-metal catalysis, particularly with palladium, can activate this unstrained bond, allowing the ketone to be transformed into other functional groups like aryl borates, biaryls, and aryl nitriles. researchgate.netnih.gov This strategy dramatically expands the synthetic utility of aryl ketones beyond their traditional role.

C-H bond activation is another major frontier. New catalytic systems are being developed that can directly functionalize the C-H bonds of ketones, streamlining synthetic processes by avoiding the need for pre-functionalized substrates. news-medical.netsciencedaily.com This approach promises to make the synthesis of complex molecules quicker, cheaper, and more environmentally friendly. sciencedaily.com

Finally, the use of photoredox catalysis and electrochemistry is opening new avenues in aryl ketone reactivity. thieme-connect.com These methods allow for transformations under mild conditions and can enable reactions that are difficult to achieve through traditional thermal methods. The enantioselective reductive amination of aryl ketones to produce chiral primary amines, for instance, is a key area where new catalytic systems are overcoming long-standing challenges. thieme-connect.com These emerging trends suggest that the full potential of aryl ketones as versatile synthons in organic synthesis is still being unlocked.